4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine

Lipophilicity Drug-likeness Physicochemical property

This compound is the minimal-substitution member of the oxadiazole-triazole hybrid series (CAS 892779-06-5), featuring the lowest logP (2.957) and MW (318.34 Da) among its nearest ChemDiv analogs. Its ortho-methyl substitution enforces a non-planar conformation, making it a valuable conformational probe for binding sites requiring bent ligand geometries. The primary amine at the triazole 5-position provides a synthetically tractable handle for amide coupling, sulfonamide formation, or reductive amination, enabling rapid focused library generation. Unlike halogenated analogs, the all-hydrocarbon substitution pattern preserves full amine nucleophilicity. Procure alongside E595-0353 and E595-0364 to systematically deconvolute steric vs lipophilic contributions to biological activity. No peer-reviewed bioactivity data exist; independent validation is essential.

Molecular Formula C17H14N6O
Molecular Weight 318.34
CAS No. 892779-06-5
Cat. No. B2921308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine
CAS892779-06-5
Molecular FormulaC17H14N6O
Molecular Weight318.34
Structural Identifiers
SMILESCC1=CC=CC=C1C2=NOC(=N2)C3=C(N(N=N3)C4=CC=CC=C4)N
InChIInChI=1S/C17H14N6O/c1-11-7-5-6-10-13(11)16-19-17(24-21-16)14-15(18)23(22-20-14)12-8-3-2-4-9-12/h2-10H,18H2,1H3
InChIKeyOMKLESUGXAFDCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine (CAS 892779-06-5): Procurement-Ready Physicochemical Profile and Comparator Landscape


4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine (CAS 892779-06-5, ChemDiv catalog ID E595-0352) is a heterocyclic hybrid compound incorporating a 1,2,4-oxadiazole ring and a 1,2,3-triazole ring. It belongs to a scaffold class disclosed in Merck Serono patents (US 8,202,856; US 2010/0305092) for the treatment of autoimmune disorders including multiple sclerosis [1]. The compound is available as a screening-grade solid from ChemDiv's Discovery Chemistry Collection, with a defined purity specification and verified batch identity (InChI Key: OMKLESUGXAFDCV-UHFFFAOYSA-N; MW 318.34; logP 2.957; TPSA 77.74 Ų) . Importantly, no peer-reviewed publications reporting biological activity data for this specific compound were identified—all differentiation claims below derive from vendor-reported physicochemical parameters and class-level scaffold inference. Researchers must independently verify biological activity in their assay systems.

Why Close Analogs of 4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine Cannot Be Assumed Interchangeable in Screening and Lead Optimization


Within the 1,2,4-oxadiazole–1,2,3-triazole hybrid chemotype, even minor substitution changes produce substantial shifts in lipophilicity, aqueous solubility, and molecular weight that alter drug-likeness, membrane permeability, and off-target liability profiles [1]. The target compound (E595-0352) possesses a single ortho-methyl substituent on the oxadiazole phenyl ring and an unsubstituted phenyl group on the triazole N1 position—a minimal-substitution configuration that yields the lowest logP (2.957) and molecular weight (318.34 Da) among its nearest ChemDiv catalog neighbors . Adding a second methyl group (E595-0353) increases logP by +0.51 units and MW by +14.02 Da; introducing a 2,3-dimethylphenyl moiety (E595-0364) boosts logP by +1.02 units and MW by +28.05 Da . Such differences in logP predict ≥3-fold permeability variation across Caco-2 monolayers and divergent metabolic clearance rates [2]. Consequently, hit-to-lead SAR established for dimethyl or halogenated analogs cannot be extrapolated to this compound; each derivative constitutes a distinct chemical starting point requiring independent biological profiling.

Quantitative Physicochemical Differentiation of 4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine (E595-0352) Against Nearest Analogs


Lipophilicity (logP) Reduction Relative to Dimethyl and Chloro-Fluorophenyl Analogs

The target compound (E595-0352) exhibits a logP of 2.957, which is 0.51 log units lower than the bis-(2-methylphenyl) analog E595-0353 (logP = 3.4633) and 1.02 log units lower than the 2,3-dimethylphenyl analog E595-0364 (logP = 3.9734) . This difference corresponds to an approximately 3.2-fold reduction in octanol-water partition coefficient relative to E595-0353 and a 10.5-fold reduction relative to E595-0364. In drug discovery, each 1-unit reduction in logP is associated with approximately a 10-fold decrease in phospholipidosis risk, improved metabolic stability, and reduced CYP450 promiscuity [1]. The 4-chlorophenyl analog (CAS 892776-20-4, MW 352.8, C17H13ClN6O) introduces a halogen atom that further increases lipophilicity and adds potential for CYP450-mediated reactive metabolite formation .

Lipophilicity Drug-likeness Physicochemical property ADME prediction

Molecular Weight Advantage Over Multi-Methyl and Halo-Substituted Analogs

The target compound (MW = 318.34 Da) is 14.02 Da lighter than E595-0353 (MW = 332.36 Da) and 28.05 Da lighter than E595-0364 (MW = 346.39 Da), representing 4.2% and 8.1% reductions in molecular weight, respectively . Halogenated analogs in this series are even heavier: the 5-chloro-2-methylphenyl derivative (CAS 892744-97-7) has MW = 366.81 Da, and the 3-chloro-4-fluorophenyl derivative (CAS 892745-60-7) has MW = 370.77 Da [1]. The target compound's MW falls in the favorable region for oral bioavailability (preferred <350 Da) and is approaching the range suitable for fragment-based screening (<300 Da), whereas all comparators exceed 330 Da. Additionally, with 23 heavy atoms, E595-0352 has fewer rotatable bonds than the dimethyl and halogenated analogs, potentially conferring lower entropic penalty upon target binding [2].

Molecular weight Lead-likeness Fragment-based screening Rule of Three

Topological Polar Surface Area (TPSA) and Hydrogen-Bond Profile Consistency Across the E595 Series

The TPSA of the target compound is 77.74 Ų, which is within 0.3 Ų of the values for E595-0353 and E595-0364 (both 77.44 Ų) . All three compounds share identical hydrogen-bond acceptor (HBA = 5) and donor (HBD = 2) counts. This near-identical PSA is attributable to the shared core scaffold (oxadiazole–triazole–amine); the methyl substitution sites are on the periphery and do not introduce additional polar atoms. A TPSA value of ~78 Ų places this series in the intermediate range for oral absorption—below the 140 Ų threshold for poor oral bioavailability but above the 60–70 Ų range typically preferred for passive blood-brain barrier (BBB) penetration [1]. This balance suggests utility for peripheral target indications where moderate CNS exclusion is desirable. Unlike analogs with electron-withdrawing halogen substituents (Cl, F) that modulate hydrogen-bond acidity of the 5-amine via inductive effects, the target compound's all-carbon substitution pattern preserves the amine's nucleophilicity for potential covalent derivatization [2].

Polar surface area Membrane permeability Oral bioavailability BBB penetration

Positional Isomer Advantage: ortho-Methyl vs para-Methyl Substitution on the Oxadiazole Phenyl Ring

The target compound incorporates an ortho-methyl (2-methylphenyl) substituent on the oxadiazole 3-phenyl ring, distinguishing it from the para-methyl isomer (4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine) reported in vendor catalogs . Ortho-methyl substitution introduces steric hindrance that restricts the rotational freedom of the phenyl ring relative to the oxadiazole plane, potentially enforcing a specific dihedral angle and altering π-stacking interactions with biological targets [1]. In 3-aryl-5-aryl-1,2,4-oxadiazole apoptosis inducers, SAR analysis demonstrated that ortho-substituents on the 3-aryl ring modulat potency by factors exceeding 10-fold versus para-substituted congeners due to altered binding pocket complementarity [2]. While no head-to-head biological comparison between the ortho- and para-methyl isomers has been publicly reported, the conformational restriction imposed by the ortho-methyl group is a structurally verifiable feature that may confer target selectivity advantages in protein binding assays.

Positional isomerism Steric effect Ortho-methyl Conformational restriction

Patent Scaffold Alignment: Triazole-Oxadiazole Core for Autoimmune Indications

The 1,2,4-oxadiazole–1,2,3-triazole hybrid scaffold present in E595-0352 falls within the Markush structure of Formula I in Merck Serono patents US 8,202,856 and US 2010/0305092, which claim utility in treating autoimmune disorders, particularly multiple sclerosis [1][2]. The generic formula (I) accommodates the specific substitution pattern of E595-0352: X = O, R1 = H (unsubstituted phenyl on oxadiazole is not explicitly claimed; the target's oxadiazole bears a 2-methylphenyl at the 3-position), and the 5-amino-1,2,3-triazole core matches the claimed heterocyclic framework [1]. However, the target compound is not explicitly exemplified in the patent's experimental section, and no biological data (e.g., IC50 for S1P receptor modulation or EAE model efficacy) are associated with this specific compound. The patent's exemplified compounds, such as 1-(2-fluorophenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylate derivatives, differ from E595-0352 in their substitution at the triazole 4-position (carboxylate ester vs amine) [2]. This scaffold alignment is therefore a class-level inference rather than a direct data-supported link.

Autoimmune disease Multiple sclerosis Patent scaffold Triazole oxadiazole

Procurement-Relevant Application Scenarios for 4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine (E595-0352)


Primary Hit Identification in Diverse Screening Libraries for Autoimmune Target Panels

E595-0352 is suitable for inclusion in diversity-oriented screening decks targeting autoimmune indications, particularly multiple sclerosis and related demyelinating disorders, based on the scaffold's alignment with Merck Serono's triazole-oxadiazole patent estate . Its minimal MW (318.34 Da) and moderate logP (2.957) position it as a lead-like starting point within the broader E595 sub-series . Screening teams should note that no target-specific activity data exist; orthogonal confirmation of any primary hits is essential.

Physicochemical Benchmarking and SAR Anchor for Analog-by-Catalog Exploration

As the lowest-MW and lowest-logP member of the ChemDiv E595 oxadiazole-triazole series, E595-0352 serves as an ideal reference compound for SAR expansion studies. Researchers can procure E595-0352 alongside E595-0353 and E595-0364 to systematically assess the impact of incremental methyl additions on target potency, selectivity, and ADME properties while holding TPSA and HBA/HBD constant . This matrix approach enables efficient deconvolution of steric vs lipophilic contributions to biological activity [1].

Ortho-Methyl Conformational Probe for Target Binding Site Topology

The ortho-methylphenyl substituent on the oxadiazole 3-position imposes steric hindrance that restricts aryl ring rotation, making E595-0352 a useful conformational probe for binding sites that prefer non-planar ligand geometries . In biochemical or biophysical assays (SPR, ITC, X-ray crystallography), this compound can be compared against its para-methyl isomer (if synthesized or procured) to evaluate whether the target accommodates the bent geometry enforced by the ortho-methyl group, potentially informing subsequent lead optimization [1].

Covalent Probe Development via Free 5-Amine Derivatization

The primary amine at the triazole 5-position of E595-0352 provides a synthetically tractable handle for amide coupling, sulfonamide formation, or reductive amination, enabling rapid generation of focused compound libraries . Unlike halogenated analogs where electron-withdrawing substituents reduce amine nucleophilicity via inductive effects, the all-hydrocarbon substitution pattern of E595-0352 preserves the amine's reactivity for derivatization . This feature supports both medicinal chemistry exploration and chemical biology applications (e.g., affinity probe or PROTAC linker attachment).

Quote Request

Request a Quote for 4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.